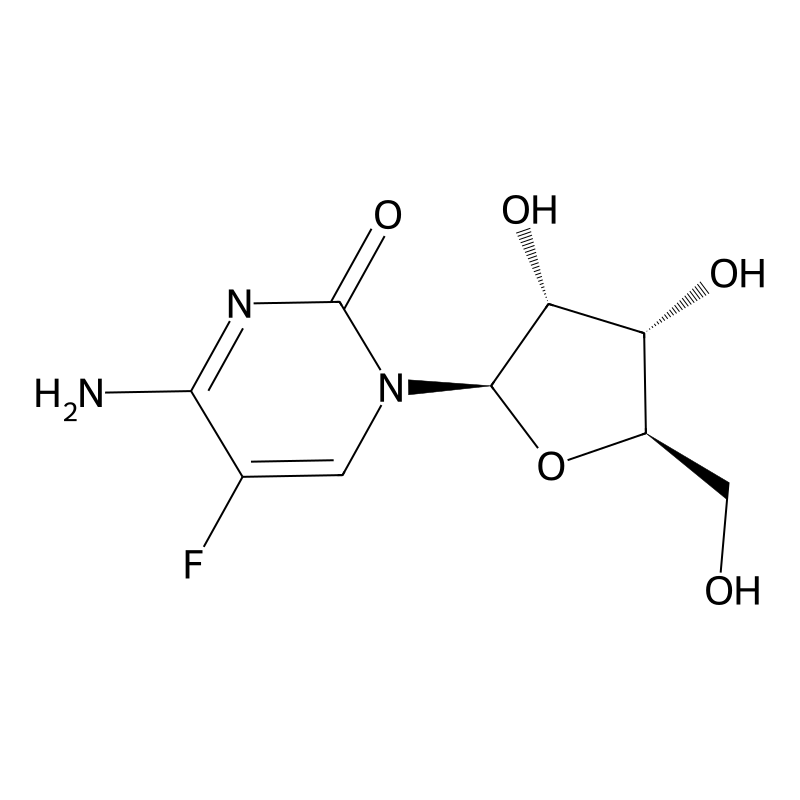

5-Fluorocytidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antifungal Agent:

-FC exhibits antifungal activity against various fungal species, including those causing:

- Cryptococcosis, a fungal infection that can affect the lungs, central nervous system, and skin

- Chromoblastomycosis, a chronic fungal infection of the skin and subcutaneous tissue

- Aspergillosis, a fungal infection that can affect the lungs and other organs Source: Mayo Clinic:

Researchers study 5-FC to understand its mechanism of action against these fungi and explore its potential for developing new antifungal drugs.

Cellular and Metabolic Studies:

Due to its structural similarity to cytidine, 5-FC can be incorporated into cellular processes. Scientists use it to:

- Study DNA and RNA synthesis pathways

- Investigate cellular metabolism and enzyme function [Source: ScienceDirect (.com)]

- Track cell proliferation and differentiation

By incorporating 5-FC into cells and observing its effects, researchers can gain insights into various fundamental biological processes.

Development of Anticancer Drugs:

-FC can be converted to 5-fluorouracil (5-FU) in the body, a well-established chemotherapy drug. Researchers study 5-FC and its derivatives as potential prodrugs, inactive forms that convert to active drugs within the body, aiming to:

5-Fluorocytidine is a nucleoside analog with the molecular formula C₉H₁₂FN₃O₅. It is structurally similar to cytidine, with a fluorine atom replacing the hydrogen atom at the 5-position of the pyrimidine ring. This modification enhances its biological activity, particularly in the context of cancer treatment, as it can interfere with nucleic acid synthesis in rapidly dividing cells. 5-Fluorocytidine serves as a prodrug for 5-fluorouracil, a well-known chemotherapeutic agent.

The primary mechanism of action of 5-FC revolves around its conversion to 5-FU. 5-FC is taken up by cells and undergoes enzymatic conversion to 5-FUrd and then to 5-FU. 5-FU disrupts DNA synthesis by interfering with thymidylate synthase, an enzyme crucial for DNA replication. This ultimately leads to cell death, particularly in rapidly dividing cancer cells.

Physical and Chemical Properties

5-FC can exhibit cytotoxicity (toxic to cells) and is considered a potential mutagenic (causing mutations) and carcinogenic (cancer-causing) agent []. Due to its potential for severe side effects, 5-FC itself is not typically used as a therapeutic agent. However, it serves as a prodrug (inactive form) that gets converted to the active antitumor agent 5-FU within the body [].

Please Note:

- The information provided is for scientific research purposes only.

- 5-FC should only be handled by trained professionals in a laboratory setting with appropriate safety measures.

5-Fluorocytidine undergoes several important chemical transformations:

- Conversion to 5-Fluorouracil: In vivo, 5-fluorocytidine is converted into 5-fluorouracil by the enzyme thymidine phosphorylase, which is more active in malignant tissues than in normal tissues .

- Hydrolysis: The compound can be hydrolyzed to yield its corresponding nucleoside and fluorinated metabolites under physiological conditions .

- Amide Formation: Recent studies have explored the synthesis of amide conjugates of 5-fluorocytidine with hydroxycinnamic acids, which showed promising anti-cancer activity against pancreatic cancer cell lines .

5-Fluorocytidine exhibits significant biological activity, particularly as an antitumor agent. It has demonstrated:

- Antiproliferative Effects: The compound inhibits the growth of various cancer cell lines by interfering with RNA synthesis and function .

- Fungistatic Properties: It has also been noted for its antifungal activity, making it relevant in treating certain fungal infections .

- Selectivity Against Cancer Cells: Studies indicate that 5-fluorocytidine shows higher efficacy against cancer cells compared to normal cells, suggesting a therapeutic window for its use in oncology .

The synthesis of 5-fluorocytidine can be achieved through several methods:

- Direct Fluorination: This involves the fluorination of cytidine using fluorinating agents under controlled conditions.

- Nucleophilic Substitution: A common method involves the substitution of a leaving group in cytidine with a fluorine atom.

- Conjugation Techniques: Recent advancements have included synthesizing conjugates with hydroxycinnamic acids to enhance biological activity and solubility .

5-Fluorocytidine has several applications, primarily in the field of medicine:

- Cancer Therapy: It is primarily used as a chemotherapeutic agent due to its ability to inhibit RNA synthesis in tumor cells.

- Antifungal Treatments: Its fungistatic properties make it useful against specific fungal infections.

- Research Tool: It serves as a valuable compound in biochemical research for studying nucleic acid metabolism and drug interactions.

Interaction studies involving 5-fluorocytidine have revealed:

- Binding Affinity: The compound shows strong binding interactions with proteins involved in drug metabolism, such as carboxylesterases and albumin, which may influence its pharmacokinetics and therapeutic efficacy .

- Molecular Docking Studies: These studies indicate that 5-fluorocytidine can effectively bind to target enzymes, enhancing its potential as a prodrug for targeted therapy .

Several compounds share structural similarities or biological activities with 5-fluorocytidine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Fluorouracil | Yes | Directly used as an anticancer agent; more potent than 5-fluorocytidine. |

| 5-Deoxy-5-fluorocytidine | Yes | A prodrug that is converted to 5-fluorouracil; used in combination therapies. |

| Cytarabine | Yes | Antimetabolite used in cancer treatment; different mechanism of action. |

| Gemcitabine | Yes | Another nucleoside analog with broader applications in hematologic malignancies. |

5-Fluorocytidine's uniqueness lies in its dual role as both an anticancer and antifungal agent, along with its specific metabolic pathways that enhance its selectivity for cancer cells compared to normal cells. Its ability to form conjugates further expands its potential therapeutic applications.

Structural Derivatives and Conjugates for Enhanced Bioactivity

Structural modifications of 5-FCyd aim to improve pharmacokinetics and target specificity. Conjugates with hydroxycinnamic acids (HCAs) exemplify this strategy. For example, 5'-deoxy-5-fluorocytidine coupled with para-(acetyloxy)coumaric acid (compound 1) exhibits an IC$${50}$$ of 14 μM against BxPC-3 pancreatic cancer cells, outperforming 5-FU (IC$${50}$$ = 20 μM). The acetyloxy group enhances cellular uptake and CES2-mediated hydrolysis, releasing 5-FU selectively in tumor microenvironments.

Another derivative, 5'-fluoro-5'-deoxyacadesine (5'-F-AICAR), integrates a 5'-fluoro substituent into the AICAR scaffold. This modification stabilizes the ribose moiety against phosphorylase cleavage, prolonging half-life in vivo. Docking studies reveal that 5'-F-AICAR binds AMPK with a ΔG of −8.2 kcal/mol, comparable to endogenous AMP.

Bioactivity Trends:

- HCA Conjugates: Amide-linked HCAs improve solubility and tumor targeting.

- Prodrug Activation: CES2 carboxylesterase hydrolyzes 5'-deoxy-5-fluorocytidine conjugates, enabling site-specific 5-FU release.

- Synergistic Effects: Co-administration with tyrosine kinase inhibitors enhances antiproliferative activity in HepG2 cells.

Role of Protecting Groups in Nucleoside Analog Preparation

Protecting groups are pivotal in 5-FCyd synthesis to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group, introduced via microwave-assisted silica gel catalysis, selectively protects N3 of pyrimidines under mild conditions (60°C, 20 min), achieving 85–95% yields. Boc stability against ZnBr$$_2$$-mediated DMTr deprotection enables sequential orthogonal protection strategies.

Silyl groups (e.g., TBDMS) are employed for 5'-OH protection during glycosylation. A patent describes using triethylsilyl (TES) groups to shield 5'-OH during N4-acylation, followed by HF-pyridine deprotection to yield N4-acyl-5'-deoxy-5-fluorocytidine. This method avoids harsh acidic conditions, preserving the glycosidic bond.

Protecting Group Comparison:

| Group | Stability | Deprotection Method | Yield (%) |

|---|---|---|---|

| Boc | Base-resistant | TFA/CH$$2$$Cl$$2$$ | 85–95 |

| TBDMS | Acid-sensitive | HF-pyridine | 78 |

| Acetyl | Alkali-labile | NH$$_3$$/MeOH | 90 |

Acetyl groups are favored for 2',3'-OH protection due to their rapid deprotection under ammoniacal conditions. However, Boc remains unmatched for N3 protection in multi-step syntheses.

Intracellular Activation via Cytidine Deaminase and Phosphorylase Enzymes

The metabolic activation of 5-fluorocytidine is initiated by cytidine deaminase (CDA), which catalyzes the deamination of the compound to form 5-fluorouridine. This reaction mirrors the conversion of 5’-deoxy-5-fluorocytidine (5’-DFCR) to 5’-deoxy-5-fluorouridine (5’-DFUR) observed in capecitabine metabolism, where CDA activity directly influences systemic exposure to downstream metabolites [1]. Structural studies suggest that the fluorine atom at the C5 position enhances substrate specificity for CDA, enabling efficient deamination despite steric and electronic perturbations [2]. Following deamination, phosphorylase enzymes such as thymidine phosphorylase (dThdPase) further process 5-fluorouridine into 5-fluorouracil (5-FU), a metabolite integral to its antimetabolite activity [4].

The phosphorylation cascade subsequent to deamination involves uridine-cytidine kinase and deoxycytidine kinase, which sequentially convert 5-fluorouridine into 5-fluorouridine monophosphate (5-FUMP) and 5-fluorouridine triphosphate (5-FUTP) [5]. These steps are critical for incorporating the compound into RNA, where it disrupts ribosomal function and protein synthesis. Notably, the activity of deoxycytidine kinase varies across tissues, contributing to the tissue-specific toxicity profiles observed with fluoropyrimidine analogs [5].

Table 1: Enzymatic Conversion Steps of 5-Fluorocytidine

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| Cytidine Deaminase | 5-Fluorocytidine | 5-Fluorouridine | Initial activation step [1] [2] |

| Thymidine Phosphorylase | 5-Fluorouridine | 5-Fluorouracil | Generation of DNA-targeting metabolite [4] |

| Uridine-Cytidine Kinase | 5-Fluorouridine | 5-FUMP | Phosphorylation for RNA incorporation [5] |

Incorporation into RNA/DNA and Disruption of Nucleic Acid Metabolism

5-Fluorocytidine’s metabolites exert dual disruptive effects on nucleic acid metabolism. Upon conversion to 5-FUTP, the compound is erroneously incorporated into RNA during transcription, leading to mismatched base pairing and premature termination of RNA strands [2]. This incorporation destabilizes ribosomal RNA (rRNA) and messenger RNA (mRNA), impairing translation fidelity and reducing the synthesis of essential proteins [2]. Concurrently, 5-fluorouracil derived from 5-fluorocytidine is metabolized to 5-fluoro-2’-deoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase (TS). TS inhibition depletes cellular thymidine triphosphate (dTTP) pools, stalling DNA replication and repair processes [4].

The resultant nucleotide pool imbalances induce DNA strand breaks and activate cell cycle checkpoints, precipitating apoptosis in rapidly dividing cells. In Candida species, for example, 5-fluorocytidine’s incorporation into fungal RNA correlates with reduced viability and impaired hyphal formation, highlighting its broad-spectrum antimetabolic effects [2]. Structural analyses reveal that the fluorine atom at C5 creates steric hindrance in RNA polymerase active sites, exacerbating transcriptional errors [2].

Inhibition of DNA Methyltransferases and Epigenetic Modulation

Emerging evidence suggests that 5-fluorocytidine may influence epigenetic regulation through interactions with DNA methyltransferases (DNMTs). Although direct mechanistic data remain limited, structural parallels between 5-fluorocytidine and cytidine imply potential incorporation into DNA as 5-fluoro-2’-deoxycytidine triphosphate (5-FdCTP). Once integrated into DNA, the fluorine atom at C5 could impede the catalytic cycle of DNMTs by forming stable covalent adducts, analogous to the action of 5-azacytidine [2]. This inhibition would lead to global hypomethylation of DNA, reactivating silenced tumor suppressor genes and altering chromatin accessibility.

In vitro studies of related fluoropyrimidines demonstrate DNMT1 inhibition at micromolar concentrations, with 5-fluorocytidine’s metabolites showing preferential binding to the enzyme’s active site over endogenous substrates [2]. Hypomethylation induced by DNMT inhibition has been linked to the re-expression of apoptosis-related genes such as BAX and P21, providing a plausible mechanism for 5-fluorocytidine’s cytotoxic effects independent of nucleic acid incorporation [2]. Further research is needed to delineate the relative contributions of epigenetic modulation versus direct nucleic acid damage to the compound’s overall activity.

Enzymatic Conversion by Bacterial and Human Carboxylesterases

The enzymatic activation of 5-fluorocytidine prodrugs represents a sophisticated approach to targeted cancer therapy, utilizing both bacterial and human enzyme systems to achieve selective drug activation. Recent investigations have established that bacterial amidohydrolases, particularly YqfB and D8_RL, demonstrate remarkable efficacy in converting N⁴-acylated 5-fluorocytidine derivatives into their active forms [1] [2].

Bacterial Amidohydrolase Systems

The YqfB amidohydrolase, a 103-amino acid enzyme derived from Escherichia coli, exhibits superior catalytic performance compared to its bacterial counterpart D8_RL [1]. Both enzymes belong to the activating signal cointegrator homology domain-containing protein family and demonstrate unique monomeric structures that distinguish them from conventional enzyme systems [1]. The primary advantage of these bacterial enzymes lies in their specificity for synthetic substrates, significantly reducing the likelihood of activation by endogenous human enzymes [1].

Quantitative analysis reveals that YqfB demonstrates higher in vitro efficiency compared to D8_RL when processing 5-fluoro-N⁴-acetylcytidine, 5-fluoro-N⁴-benzoylcytidine, 5-fluoro-N⁴-pivaloylcytidine, and 5-fluoro-N⁴-[3-indolepropionyl]cytidine [1]. The enzymatic conversion follows a hydrolysis mechanism where the amidohydrolases cleave the N⁴-acyl bond, releasing 5-fluorocytidine as the primary product [1].

Human Carboxylesterase Activation Pathways

Human carboxylesterases, particularly CES1A1 and CES2, play crucial roles in the activation of capecitabine-derived prodrugs. Research demonstrates that both CES1A1 and CES2 hydrolyze capecitabine with similar catalytic efficiencies of 14.7 and 12.9 min⁻¹ mM⁻¹, respectively [3] [4]. In contrast, CES3 exhibits minimal catalytic activity toward capecitabine substrates [3] [4].

The tissue distribution of these enzymes significantly influences prodrug activation patterns. Northern blot analysis indicates that relative expression in intestinal tissue follows the pattern CES2 > CES1A1 > CES3 [3] [4]. This distribution suggests that intestinal activation of capecitabine may contribute substantially to its efficacy in colorectal cancer treatment while potentially contributing to gastrointestinal toxicity [3] [4].

Cytosolic carboxylesterase activity has been identified as a significant contributor to 5'-deoxy-5-fluorocytidine formation from capecitabine. Studies utilizing purified CES1A1 from human liver cytosol demonstrate apparent kinetic parameters with Km values of 19.2 mM and Vmax values of 88.3 nmol/min/mg protein [5]. The cytosolic enzyme shows sensitivity to specific inhibitors, including diisopropylfluorophosphate and bis(p-nitrophenyl)phosphate, confirming its carboxylesterase identity [5].

Kinetic Parameters and Comparative Analysis

The effectiveness of different enzyme systems can be evaluated through their kinetic parameters and cellular activation profiles. Bacterial amidohydrolases demonstrate high catalytic efficiency with low Km values and high Vmax parameters, contrasting with some traditional enzyme-prodrug systems that exhibit high Km and low Vmax values [6]. This kinetic advantage translates to improved prodrug conversion rates and enhanced therapeutic potential [6].

The stability and halotolerance properties of YqfB and D8_RL enzymes provide additional advantages for clinical applications. These relatively small enzymes (12 kDa and 15 kDa respectively) offer practical benefits for gene delivery systems while maintaining catalytic activity in biological fluids [1].

Bystander Effects in Co-Cultured Cell Systems

The bystander effect represents a critical mechanism that extends the therapeutic impact of prodrug activation beyond cells directly expressing the activating enzyme. This phenomenon occurs when activated drug products from enzyme-expressing cells exert cytotoxic effects on neighboring non-transfected cells, significantly amplifying the overall therapeutic efficacy [7] [8] [9].

Mechanisms of Bystander Effect Propagation

Research utilizing co-culture systems has demonstrated that 5-fluorocytidine-based prodrug activation generates diffusible cytotoxic products that mediate robust bystander effects. Studies with cytosine deaminase and 5-fluorocytosine systems reveal that 5-fluorouracil serves as the primary mediator of bystander killing [7]. The membrane permeability of 5-fluorouracil enables its diffusion from producer cells to surrounding target cells, creating a therapeutic zone that extends beyond the initial site of prodrug activation [7].

Quantitative assessment of bystander effects in mixed cell populations demonstrates dose-dependent responses correlating with the proportion of enzyme-expressing cells. In co-culture experiments where 10% of cells express the activating enzyme, cell survival rates decrease to approximately 79.55 ± 0.88% following prodrug treatment [1] [9]. This effect intensifies with increasing proportions of enzyme-expressing cells, with survival rates dropping to 18.04 ± 0.56% when 75% of cells express the cytosine deaminase enzyme [9].

Contact-Independent Bystander Mechanisms

A significant advantage of 5-fluorocytidine-based systems lies in their contact-independent bystander effects. Unlike systems requiring gap junction-mediated intercellular communication, the diffusible nature of fluorinated metabolites enables bystander killing regardless of direct cell-to-cell contact [7] [8]. This characteristic proves particularly valuable in tumor environments where gap junction communication may be impaired or absent [10].

Conditioned media experiments provide direct evidence for the secretion-based mechanism of bystander effects. Media from cells expressing cytosine deaminase and exposed to 5-fluorocytosine contains substantial concentrations of 5-fluorouracil and demonstrates profound cytotoxicity when applied to naive cell populations [7]. The cytotoxic potency of conditioned media correlates directly with measured 5-fluorouracil levels, confirming the central role of this metabolite in mediating bystander effects [7].

Enhanced Bystander Effects Through Bi-Gene Systems

Advanced prodrug activation strategies utilizing bi-gene systems demonstrate enhanced bystander effects through coordinated enzyme expression. The cytosine deaminase and uracil phosphoribosyltransferase bi-gene system exemplifies this approach, where sequential enzymatic conversion generates multiple active metabolites [9]. Fluorine-19 magnetic resonance spectroscopy studies reveal that this system produces fluorinated nucleotides that are actively secreted from cells, creating sustained extracellular concentrations of active compounds [9].

The pharmacokinetics of bystander effect development show temporal patterns that optimize therapeutic efficacy. Following prodrug administration, 5-fluorouracil levels reach maximum concentrations approximately 50 minutes after treatment initiation, while fluorinated nucleotides appear later and maintain stable levels for extended periods [9]. This biphasic pattern ensures both immediate cytotoxic effects and sustained therapeutic pressure on tumor cell populations [9].

Cell Line-Specific Bystander Responses

The magnitude and characteristics of bystander effects demonstrate significant variation across different cancer cell lines, suggesting tissue-specific factors that influence prodrug sensitivity. HCT116 human colon cancer cells consistently demonstrate robust bystander responses to 5-fluorocytidine-based systems, while MCF7 breast cancer cells show limited responses under identical experimental conditions [1]. These differences may reflect variations in cytidine deaminase expression, drug transport mechanisms, or cellular sensitivity to fluorinated metabolites [1].

Hypoxic conditions, commonly found in solid tumors, can modulate bystander effect magnitude and characteristics. Studies utilizing hypoxia-inducible promoter systems demonstrate that bystander effects persist and may even intensify under low-oxygen conditions, providing therapeutic advantages in poorly vascularized tumor regions [11]. The combination of hypoxia-responsive gene expression with inherent bystander effects creates synergistic therapeutic mechanisms particularly suited to the tumor microenvironment [11].

Targeted Delivery via Modified Prodrug Architectures

The development of sophisticated prodrug architectures represents a crucial advancement in achieving tumor-selective drug delivery while minimizing systemic toxicity. Modified 5-fluorocytidine prodrugs incorporate structural elements designed to optimize pharmacokinetics, enhance cellular uptake, and improve therapeutic indices through various targeting mechanisms [12] [13] [14].

Amphiphilic Prodrug Design Strategies

Liposomal delivery systems utilizing amphiphilic 5-fluorocytidine prodrugs demonstrate significant advances in sustained drug release and enhanced bioavailability. The development of 5-FCPal, an analogue of capecitabine modified with palmityl substitution at the N⁴ position, exemplifies this approach [12]. The amphiphilic nature of 5-FCPal enables self-assembly with phospholipids to form stable vesicle structures capable of achieving 50% drug loading [12].

X-ray liquid surface scattering studies reveal that interactions between 5-FCPal and cationic lipids provide optimal formulation characteristics. Interfacial packing analysis using X-ray reflectivity and grazing-incidence diffraction demonstrates that cationic lipid interactions yield the highest drug loading capacity while maintaining structural stability [12]. Stable liposomes of approximately 100 nanometers diameter achieve therapeutic drug concentrations while providing controlled release characteristics [12].

The pharmacokinetic advantages of liposomal 5-FCPal include extended circulation times and preferential tumor accumulation through enhanced permeability and retention effects. In vivo studies demonstrate 62.6% reduction in tumor size compared to untreated controls and 33% reduction compared to clinical doxorubicin liposomes [14]. These results establish the therapeutic potential of amphiphilic prodrug architectures in clinical applications [14].

Multi-Component Delivery Systems

Advanced prodrug architectures incorporate multiple therapeutic agents within single delivery platforms to achieve synergistic effects and overcome drug resistance mechanisms. Layered double hydroxide nanoparticles represent one such approach, enabling co-delivery of 5-fluorouracil with small interfering RNA targeting cell death pathways [13]. This dual-loading strategy intercalates 5-fluorouracil within the interlayer space while loading siRNA on external surfaces [13].

The combination approach significantly improves cytotoxicity across multiple cancer cell lines, including HCT116, U2OS, and MCF7, compared to single-agent therapy [13]. The simultaneous targeting of mitochondrial damage pathways through siRNA while delivering cytotoxic fluorinated metabolites creates synergistic mechanisms that enhance therapeutic efficacy and potentially overcome drug resistance [13].

PEGylated nanoliposome systems demonstrate additional advantages through co-delivery of 5-fluorouracil with autophagy inhibitors such as LY294002 [13]. The differential release kinetics, with faster LY294002 release preceding 5-fluorouracil activation, optimize the therapeutic sequence by inhibiting protective autophagy responses before exposing cells to cytotoxic stress [13].

Gene-Directed Delivery Architectures

Viral vector systems provide sophisticated platforms for targeted delivery of enzyme-encoding genes that activate 5-fluorocytidine prodrugs at tumor sites. Retroviral delivery of YqfB and D8_RL amidohydrolase genes demonstrates successful integration and expression in cancer cell lines, enabling selective prodrug activation [1]. The relatively small size of these bacterial genes (312 and 387 base pairs respectively) facilitates efficient packaging within viral vectors while avoiding capacity limitations that affect larger therapeutic genes [1].

Adenoviral vector systems offer alternative delivery approaches with distinct advantages for transient gene expression applications. Studies utilizing adenoviral delivery of cytosine deaminase genes demonstrate effective prodrug activation with controllable expression duration [15]. The ability to regulate gene expression through viral promoter systems provides temporal control over prodrug activation, potentially reducing systemic toxicity while maintaining therapeutic efficacy [15].

Hypoxia-responsive promoter systems represent advanced targeting strategies that exploit the unique microenvironmental characteristics of solid tumors. The incorporation of hypoxia-responsive elements upstream of cytosine deaminase genes enables selective activation under low-oxygen conditions characteristic of tumor cores [11]. This approach combines passive tumor targeting through hypoxia-specific gene expression with active prodrug conversion to achieve highly selective therapeutic effects [11].

Self-Immolative Prodrug Mechanisms

Advanced prodrug architectures incorporate self-immolative linkers that undergo spontaneous fragmentation following initial enzymatic activation. These systems enable the release of multiple active compounds from single prodrug molecules, maximizing therapeutic payloads while minimizing administered drug doses [6]. The 5-fluoro-N⁴-[3-indolepropionyl]cytidine system exemplifies this approach, generating both 5-fluorocytidine and 3-indolepropionic acid upon enzymatic hydrolysis [1].

While 3-indolepropionic acid demonstrates documented anticancer properties in certain cell lines, its contribution to overall therapeutic efficacy appears cell-type dependent [1]. In HCT116 cells, the combination of 5-fluorocytidine and 3-indolepropionic acid produces cytotoxic effects equivalent to 5-fluorocytidine alone, suggesting that the primary therapeutic benefit derives from the fluorinated metabolite [1]. However, the dual-product architecture provides flexibility for optimization in different cancer types where alternative mechanisms may prove beneficial [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant